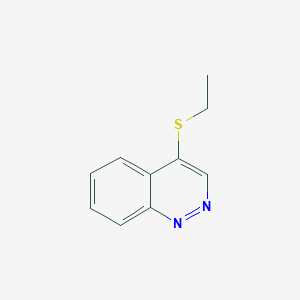
4-(Ethylsulfanyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfanyl)cinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . This microwave-assisted method is efficient and yields high-purity products.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Ethylsulfanyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives with reduced functional groups.
Substitution: Halogenated or alkylated cinnoline derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylsulfanyl)cinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly human neutrophil elastase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfanyl)cinnoline involves its interaction with specific molecular targets. For instance, as a human neutrophil elastase inhibitor, it binds to the enzyme’s active site, preventing substrate access and subsequent proteolytic activity . This inhibition is competitive and reversible, involving key residues like Ser195 in the enzyme’s catalytic triad.
Comparación Con Compuestos Similares
Cinnoline: The parent compound with a similar bicyclic structure but without the ethylsulfanyl group.
Quinoline: An isosteric relative with a nitrogen atom at position 1.
Isoquinoline: An isomeric compound with nitrogen at position 2.
Uniqueness: 4-(Ethylsulfanyl)cinnoline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmacological agent and differentiates it from other cinnoline derivatives .
Propiedades
Número CAS |
7147-18-4 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
4-ethylsulfanylcinnoline |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-7-11-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clave InChI |
CBUPAFBDIINJIS-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CN=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

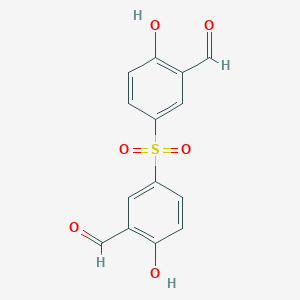

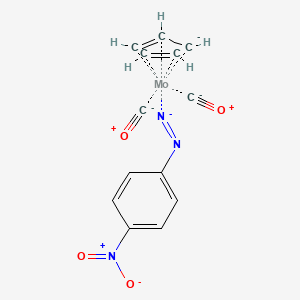

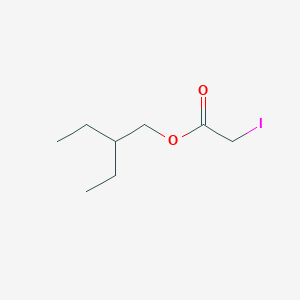
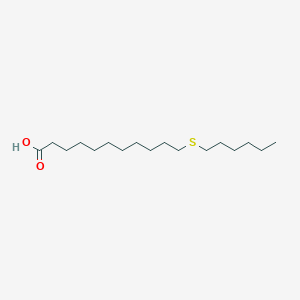

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
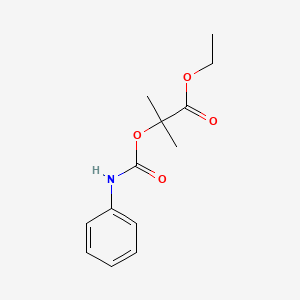
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

